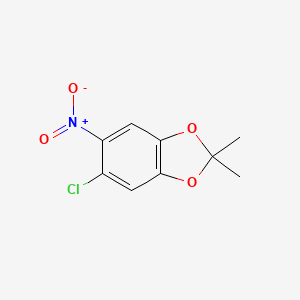![molecular formula C11H13ClN4O B14569722 6-{5-[(2-Chloroethyl)(methyl)amino]-1,2-dihydro-3H-1,2,4-triazol-3-ylidene}cyclohexa-2,4-dien-1-one CAS No. 61450-82-6](/img/structure/B14569722.png)
6-{5-[(2-Chloroethyl)(methyl)amino]-1,2-dihydro-3H-1,2,4-triazol-3-ylidene}cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{5-[(2-Chloroethyl)(methyl)amino]-1,2-dihydro-3H-1,2,4-triazol-3-ylidene}cyclohexa-2,4-dien-1-one is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a triazole ring with a cyclohexadienone moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{5-[(2-Chloroethyl)(methyl)amino]-1,2-dihydro-3H-1,2,4-triazol-3-ylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-{5-[(2-Chloroethyl)(methyl)amino]-1,2-dihydro-3H-1,2,4-triazol-3-ylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-{5-[(2-Chloroethyl)(methyl)amino]-1,2-dihydro-3H-1,2,4-triazol-3-ylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-{5-[(2-Chloroethyl)(methyl)amino]-1,2-dihydro-3H-1,2,4-triazol-3-ylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Semustine: Another alkylating agent with similar structural features.
Uniqueness
6-{5-[(2-Chloroethyl)(methyl)amino]-1,2-dihydro-3H-1,2,4-triazol-3-ylidene}cyclohexa-2,4-dien-1-one is unique due to its combination of a triazole ring and a cyclohexadienone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
61450-82-6 |
|---|---|
Molecular Formula |
C11H13ClN4O |
Molecular Weight |
252.70 g/mol |
IUPAC Name |
2-[3-[2-chloroethyl(methyl)amino]-1H-1,2,4-triazol-5-yl]phenol |
InChI |
InChI=1S/C11H13ClN4O/c1-16(7-6-12)11-13-10(14-15-11)8-4-2-3-5-9(8)17/h2-5,17H,6-7H2,1H3,(H,13,14,15) |
InChI Key |
KHNKZTBENXLZEL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCl)C1=NNC(=N1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl {[(diethoxyphosphoryl)methoxy]methyl}propanedioate](/img/structure/B14569645.png)





![2-[(Dimethylamino)methylidene]cyclododecan-1-one](/img/structure/B14569686.png)
![Methyl 2-[5-(acetyloxy)-2-hydroxybenzamido]benzoate](/img/structure/B14569692.png)




![[{2-[Methyl(nitro)amino]ethyl}(nitro)amino]acetic acid](/img/structure/B14569735.png)
